molecular formula C13H10O3 B1217955 2-Phenoxybenzoic acid CAS No. 2243-42-7

2-Phenoxybenzoic acid

Cat. No. B1217955
Key on ui cas rn: 2243-42-7
M. Wt: 214.22 g/mol
InChI Key: PKRSYEPBQPFNRB-UHFFFAOYSA-N
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Patent
US08350065B2

Procedure details

As shown in the Scheme, at the presence of 10% by mole of CuCl and 10% by mole of tris(2-(2-methoxyethoxy)ethyl) amine (TDA-1), 3-bromo-2-iodo benzoic acid was contacted with 2,3-dimethylphenol to yield phenoxybenzoic acid. Without purification, the phenoxybenzoic acid was directly dehydrated and cyclized by reagents such as sulfuric acid, methanesulfonic acid, polyphosphoric acid, or polyphosphate to yield dimethylxanthone. Diethyl malonate was arylated by the dimethylxanthone under catalysis of palladium to yield 5,6-dimethylxanthone-4-ethyl acetate which was hydrolyzed to yield DMXAA.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
COCCOCCN(CCOCCOC)CCOCCOC.Br[C:24]1[C:25](I)=[C:26]([CH:30]=[CH:31][CH:32]=1)[C:27]([OH:29])=[O:28].C[C:35]1[C:40](C)=[CH:39][CH:38]=[CH:37][C:36]=1[OH:42]>Cl[Cu]>[O:42]([C:25]1[CH:24]=[CH:32][CH:31]=[CH:30][C:26]=1[C:27]([OH:29])=[O:28])[C:36]1[CH:37]=[CH:38][CH:39]=[CH:40][CH:35]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
COCCOCCN(CCOCCOC)CCOCCOC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C(=C(C(=O)O)C=CC1)I
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1=C(C=CC=C1C)O
Step Four
Name
CuCl
Quantity
0 (± 1) mol
Type
catalyst
Smiles
Cl[Cu]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=C(C(=O)O)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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